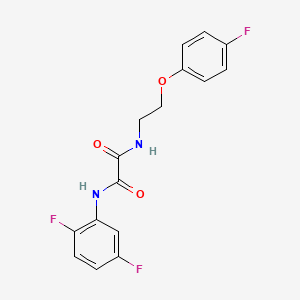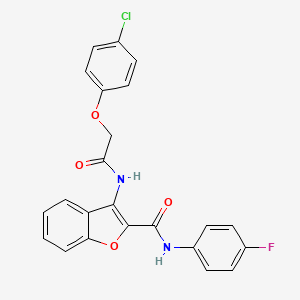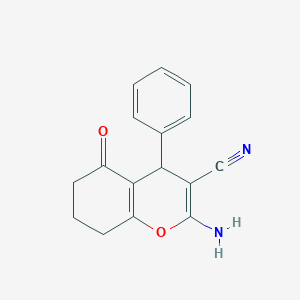![molecular formula C12H13NO B2406548 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 850875-64-8](/img/structure/B2406548.png)
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one, also known as spiroisoquinoline, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications.
作用机制
The mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline is not fully understood, but it is believed to involve the interaction with specific molecular targets in cells. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to bind to DNA and inhibit topoisomerase II activity, leading to the induction of apoptosis in cancer cells. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to interact with GABA-A receptors, leading to the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Spiroisoquinoline has been found to have several biochemical and physiological effects, including the modulation of ion channels, enzymes, and receptors. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to modulate the activity of GABA-A receptors, leading to the potential treatment of anxiety and other neurological disorders.
实验室实验的优点和局限性
The advantages of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its unique structure, which allows for the development of novel derivatives with potential applications in medicinal chemistry. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives can be synthesized using various methods, making it a versatile compound for chemical synthesis. However, the limitations of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline, including the development of new derivatives with improved biological activity and specificity. Moreover, further research is needed to fully understand the mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline and its potential applications in drug discovery. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
合成方法
Spiroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst.
科学研究应用
Spiroisoquinoline has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to have potential as enzyme inhibitors, receptor antagonists, and ion channel blockers.
属性
IUPAC Name |
spiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-9-4-1-2-5-10(9)12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRTJVKPMLHSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)



![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)


![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2406482.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2406486.png)